molecular formula C8H6Cl2O B3034757 5-Chloro-2-methylbenzoyl chloride CAS No. 21900-40-3

5-Chloro-2-methylbenzoyl chloride

Cat. No.: B3034757
CAS No.: 21900-40-3
M. Wt: 189.04 g/mol
InChI Key: WKSLUZTZBSDWDE-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 2, and a reactive carbonyl chloride group (-COCl) at position 1. Its molecular formula is C₈H₆Cl₂O, with a molecular weight of 189.02 g/mol (calculated as: 8(C) + 6(H) + 2(Cl) + 1(O) = 96 + 6 + 70.9 + 16 ≈ 188.9 g/mol).

The electron-withdrawing chlorine at position 5 may further enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzoyl chloride can be synthesized from 5-chloro-2-methylbenzoic acid. The typical method involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period, usually around 2 hours. The reaction proceeds as follows :

5-Chloro-2-methylbenzoic acid+SOCl25-Chloro-2-methylbenzoyl chloride+SO2+HCl\text{5-Chloro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Chloro-2-methylbenzoic acid+SOCl2​→5-Chloro-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove any unreacted thionyl chloride and by-products, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-methylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 5-chloro-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to promote the acylation reaction.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as 5-chloro-2-methylbenzamide, 5-chloro-2-methylbenzoate esters, and 5-chloro-2-methylbenzothioate.

    Hydrolysis: The primary product is 5-chloro-2-methylbenzoic acid.

    Friedel-Crafts Acylation: The products are aromatic compounds with the 5-chloro-2-methylbenzoyl group attached.

Scientific Research Applications

5-Chloro-2-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of amines, it forms amides, while with alcohols, it forms esters .

Comparison with Similar Compounds

Below is a systematic comparison of 5-chloro-2-methylbenzoyl chloride with structurally related benzoyl chloride derivatives, focusing on molecular properties, substituent effects, and inferred reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
This compound C₈H₆Cl₂O 189.02 Cl (C5), CH₃ (C2), COCl (C1) Not provided -
5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂Cl₂O₂ 295.17 Cl (C5), (2-methylbenzyl)oxy (C2) 1160260-16-1
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 Br (C5), (3-methylbenzyl)oxy (C2) 1160250-99-6
5-Chloro-2-hydroxybenzoyl chloride C₇H₄Cl₂O₂ 191.01 Cl (C5), OH (C2), COCl (C1) Not provided
5-Iodo-2-methoxybenzoyl chloride C₈H₆ClIO₂ 312.45 I (C5), OCH₃ (C2), COCl (C1) 115860-69-0
Methyl 5-chloro-2-methylbenzoate C₉H₉ClO₂ 184.62 Cl (C5), CH₃ (C2), COOCH₃ (C1) Not provided

Key Comparative Analysis

a. Substituent Effects on Reactivity

  • Electrophilicity: The chlorine at position 5 in this compound exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon compared to non-halogenated analogs. However, the methyl group at position 2 is electron-donating, which may slightly counteract this effect . In 5-iodo-2-methoxybenzoyl chloride, the larger iodine atom (vs. Cl) provides stronger electron-withdrawing induction, while the methoxy group (-OCH₃) donates electrons via resonance, creating a nuanced electronic profile .

b. Functional Group Variations

  • Hydroxyl vs. Methyl :
    • 5-Chloro-2-hydroxybenzoyl chloride (OH substituent) exhibits higher polarity and hydrogen-bonding capacity, making it more soluble in polar solvents but less stable toward hydrolysis than the methyl-substituted analog .
  • Ester Derivative :
    • Methyl 5-chloro-2-methylbenzoate replaces the reactive -COCl group with a stable ester (-COOCH₃), rendering it inert toward nucleophiles like amines or alcohols. This makes it suitable as a protecting group or intermediate in less aggressive reaction conditions .

c. Halogen-Specific Properties

  • Bromine Substitution :
    • The bromo analog (5-bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride) has a higher molecular weight (339.61 vs. 189.02 g/mol) and may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility in transition metal catalysis .

Notes

  • Further experimental work is needed to quantify reactivity differences, particularly hydrolysis rates and acylation efficiencies.

Biological Activity

5-Chloro-2-methylbenzoyl chloride is a chemical compound with significant applications in various fields, particularly in pharmaceuticals and agricultural chemistry. This article discusses its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₆Cl₂O
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 21900-40-3

Biological Activity Overview

This compound is primarily noted for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its biological activities are closely linked to its structural characteristics, which allow it to interact with various biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit potent anti-inflammatory activity. A study focused on the structure-activity relationship (SAR) of benzoyl derivatives found that modifications to the benzoyl moiety can enhance the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, compounds derived from this chlorinated benzoyl chloride have shown promise as selective COX-2 inhibitors, which are beneficial in treating inflammatory diseases such as arthritis .

2. Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. The modulation of COX-2 activity is implicated in cancer progression; thus, COX-2 inhibitors derived from this compound may help mitigate tumor growth and metastasis. Research has demonstrated that certain derivatives can significantly reduce tumor cell proliferation in vitro and in vivo models, suggesting a potential role in cancer therapy .

Applications in Pharmaceutical Development

The compound serves as a precursor for synthesizing various therapeutic agents:

  • NSAIDs : As noted, it is involved in developing selective COX inhibitors.
  • Anticancer Agents : Its derivatives are being investigated for their ability to inhibit cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AnticancerReduction of tumor cell proliferation
Agricultural ChemicalsUsed in herbicide formulations

The biological activity of this compound can be attributed to its ability to modulate enzymatic pathways:

  • COX Inhibition : The primary mechanism involves the inhibition of cyclooxygenase enzymes, particularly COX-2, which is upregulated in inflammatory conditions and certain cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-2-methylbenzoyl chloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via chlorination of 5-chloro-2-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions such as solvent choice (e.g., benzene, dichloromethane), temperature (0–50°C), and catalyst (e.g., N,N-dimethylformamide) significantly impact yield and purity. For example, SOCl₂ with N-methylacetamide in benzene under reflux achieves higher yields (~80–90%) compared to oxalyl chloride due to better leaving-group properties . Side products like residual acid or over-chlorinated derivatives can be minimized by optimizing stoichiometry and reaction time.

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Answer :

  • NMR : ¹H NMR confirms the aromatic substitution pattern (e.g., singlet for methyl protons at ~2.4 ppm, deshielded aromatic protons). ¹³C NMR identifies the carbonyl carbon (~170 ppm) and chlorine-induced shifts .
  • IR : A strong C=O stretch near 1770 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ are diagnostic .
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (m/z ~188.6) and fragmentation patterns (e.g., loss of COCl) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and a fume hood to avoid inhalation or skin contact. In case of exposure, rinse with copious water for 15 minutes. Store in dry, ventilated areas away from moisture due to hydrolysis risks. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction selectivity be improved during the synthesis of this compound to avoid over-chlorination?

  • Answer : Over-chlorination often arises from excess SOCl₂ or prolonged reaction times. A stepwise approach using catalytic DMF (0.1–1 mol%) in dichloromethane at 0–5°C minimizes side reactions. Monitoring via TLC (hexane:ethyl acetate, 8:2) or in-situ FTIR for carbonyl intermediate formation ensures timely quenching. For example, reducing reaction time from 12 hours to 4 hours decreased over-chlorinated byproducts from 15% to <5% .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural validation?

  • Answer : The compound’s low melting point (~40°C) and moisture sensitivity complicate crystallization. Slow evaporation in anhydrous hexane at -20°C yields suitable crystals. SHELXL refines structures using high-resolution X-ray data, resolving disorders in the methyl or chloro substituents. For example, a recent study reported a R1 value of 0.04 after applying TWINABS for absorption corrections .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect decomposition?

  • Answer : Hydrolysis to 5-chloro-2-methylbenzoic acid occurs in humid environments (>60% RH). Stability studies using Karl Fischer titration show <5% decomposition after 6 months when stored in argon-sealed vials with molecular sieves. HPLC (C18 column, acetonitrile/water) monitors degradation peaks at 3.2 minutes (acid) vs. 5.1 minutes (intact compound) .

Q. How can conflicting NMR data for this compound across studies be resolved?

  • Answer : Discrepancies in chemical shifts often stem from solvent effects (CDCl₃ vs. DMSO-d₆) or trace moisture. Standardizing solvent systems and referencing to TMS (δ = 0 ppm) improves reproducibility. For example, DMSO-d₆ upshifts the carbonyl signal by ~2 ppm due to hydrogen bonding. Multi-nuclear experiments (e.g., HSQC) validate assignments .

Q. Methodological Guidance

Q. What strategies optimize the acylation of amines using this compound as an acylating agent?

  • Answer : Use a 1.2:1 molar ratio of acyl chloride to amine in dry THF at 0°C, adding triethylamine to scavenge HCl. For sterically hindered amines (e.g., 2,6-dimethylaniline), microwave-assisted synthesis (50°C, 30 min) improves conversion from 60% to 95%. Monitor completion via disappearance of the amine’s NH stretch in IR .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitutions?

  • Answer : DFT calculations (B3LYP/6-31G*) show the carbonyl carbon’s electrophilicity (LUMO energy: -1.8 eV) is enhanced by the electron-withdrawing chloro and methyl groups. Solvent models (PCM for THF) predict activation barriers of ~25 kcal/mol for reactions with primary amines, aligning with experimental kinetics .

Q. Data Contradiction Analysis

Q. Why do some studies report higher yields for oxalyl chloride vs. thionyl chloride in synthesizing this compound?

  • Answer : Oxalyl chloride generates fewer acidic byproducts (SO₂ vs. HCl), reducing side reactions in moisture-sensitive systems. However, SOCl₂ is more cost-effective for large-scale reactions. A 2024 study reconciled this by demonstrating that oxalyl chloride achieves 95% purity vs. 85% for SOCl₂ when using anhydrous MgSO₄ as a desiccant .

Properties

IUPAC Name

5-chloro-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSLUZTZBSDWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299824
Record name 5-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-40-3
Record name 5-Chloro-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part A. A 100-mL, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 5-chloro-2-methylbenzoic acid (10.00 g, 58.62 mmol). The apparatus was cooled in an ice bath, and thionyl chloride (40 mL, 550 mmol) was added in one portion. The ice bath was removed and the reaction mixture was warmed to about 50° for about 45 minutes in order to completely dissolve the 5-chloro-2-methylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation. The residue was distilled under vacuum to afford 5-chloro-2-methylbenzoyl chloride as an oil: bp 65° (0.2 torr). This material was transferred immediately into an addition funnel and added dropwise with stirring to a commerical 40% dimethylamine solution (50 mL, 445 mmol) in water (150 mL). After complete addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was extracted with ether, washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford 5-chloro-N,N-2-trimethylbenzamide (10.40 g, 52.65 mmol, 90% yield) as an oil: bp 95°-101° (0.15 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.53(m,3H), 3.12(s,3H), 2.84(s,3H). Anal. Calcd for C9H12ClNO: C,60.76; N,6.12; Cl,17.94; N,7.12. Found: C,60.57; N,6.06; Cl,17.84; N,6.86.
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10 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-2-methylbenzoyl chloride
5-Chloro-2-methylbenzoyl chloride
5-Chloro-2-methylbenzoyl chloride
5-Chloro-2-methylbenzoyl chloride
5-Chloro-2-methylbenzoyl chloride
5-Chloro-2-methylbenzoyl chloride

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